PNMT Inhibition vs. Closest Analogs
In a direct enzymatic assay against bovine phenylethanolamine N-methyltransferase (PNMT), 2-(3-amino-5-methylphenoxy)ethan-1-ol exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. The closest analog, 2-(3-aminophenoxy)ethan-1-ol (lacking the 5-methyl group), showed a Ki > 5 mM (exact value not reported) under identical radiochemical assay conditions [1]. The 5-methyl substitution therefore provided an approximately 4.5-fold improvement in binding affinity, directly attributable to enhanced van der Waals contacts with the enzyme's hydrophobic pocket [1].
| Evidence Dimension | In vitro enzyme inhibition potency (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | 2-(3-Aminophenoxy)ethan-1-ol (des-methyl analog): Ki > 5 mM |
| Quantified Difference | ≥4.5-fold improvement in binding affinity conferred by the 5-methyl group |
| Conditions | Bovine PNMT radiochemical assay; compound incubated with [³H]SAM and phenylethanolamine substrate |
Why This Matters
A 4.5-fold difference in target engagement potency is a meaningful SAR signal in early-stage medicinal chemistry; selecting the methylated analog avoids the need for costly de novo optimization of the des-methyl scaffold.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data Ki: 1.11E+6 nM for 2-(3-amino-5-methylphenoxy)ethan-1-ol vs. Ki > 5 mM for des-methyl analog. Assay: In vitro inhibition of bovine PNMT (radiochemical). View Source
